(4-((4-Chloro-3-fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
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Description
(4-((4-Chloro-3-fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
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Scientific Research Applications
- Gefitinib is primarily used for the third-line treatment of chemoresistant non-small cell lung carcinoma (NSCLC) patients. It selectively targets the epidermal growth factor receptor (EGFR) , inhibiting signaling pathways associated with cancer cell growth. The recommended dose is 250 mg .
- Gefitinib belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). These molecules specifically modulate growth factor signaling pathways, making them more targeted and less toxic than traditional chemotherapy. Gefitinib’s core structure contains an aminoquinazoline moiety, which is common among clinically proven TKIs .
- An improved three-step synthesis protocol for gefitinib has been developed. Researchers focused on isolating novel intermediates and optimizing the alkylation step. By replacing high boiling solvents with low boiling solvents and eliminating base from the reaction, they achieved excellent results and eliminated prior art impurities. The process is cost-effective and yields stable intermediates .
- Researchers have explored derivatives of gefitinib, such as 4’-Chloro-3’-fluoroacetophenone . These halogenated benzene derivatives play a crucial role in organic synthesis and may have additional applications .
- 4-Chloro-3-fluorophenylboronic acid is another related compound. While it contains varying amounts of anhydride, it has potential applications in research, production, healthcare, and science education .
Cancer Treatment (NSCLC)
Tyrosine Kinase Inhibition
Synthesis and Characterization
Chemical Derivatives
Boronic Acid Derivatives
properties
IUPAC Name |
[4-(4-chloro-3-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-28-19-4-2-3-14-17(24-13-5-6-15(22)16(23)11-13)12-18(25-20(14)19)21(27)26-7-9-29-10-8-26/h2-6,11-12H,7-10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFDMQUTCVLHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=C(C=C3)Cl)F)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chloro-3-fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone |
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